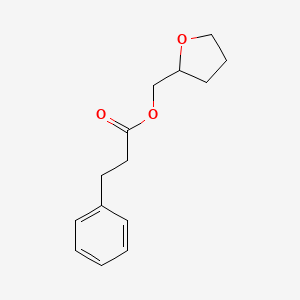

Tetrahydro-2-furanylmethyl 3-phenylpropanoate

Description

Tetrahydro-2-furanylmethyl 3-phenylpropanoate is an ester compound comprising a tetrahydrofurfuryl group (tetrahydro-2-furanylmethyl) and a 3-phenylpropanoate moiety.

Properties

CAS No. |

4647-36-3 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 3-phenylpropanoate |

InChI |

InChI=1S/C14H18O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

InChI Key |

VWYOSIFUYWYWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves direct esterification between tetrahydro-2-furanmethanol and 3-phenylpropanoic acid under Brønsted acid catalysis. Sulfuric acid (0.5–2 mol%) typically facilitates protonation of the carboxylic acid carbonyl, enhancing electrophilicity for nucleophilic attack by the alcohol. The reaction follows second-order kinetics, with rate constants highly dependent on temperature and solvent polarity.

Stoichiometric ratios of 1:1.2 (acid:alcohol) prevent alcohol volatility losses during reflux. Azeotropic removal of water using toluene or cyclohexane shifts equilibrium toward ester formation, achieving 68–72% conversion in 6–8 hours at 110°C. Post-reaction neutralization with sodium bicarbonate followed by vacuum distillation yields product with 89–92% purity (GC-MS).

Limitations and Byproduct Formation

Excessive acid loading (>3 mol%) promotes dehydration of the THF methanol to dihydrofuran derivatives, detectable via GC-MS as peaks at m/z 85 and 99. Side reactions account for 5–8% mass loss, necessitating careful acid titration. Polar aprotic solvents like DMF reduce byproducts but lower reaction rates due to reduced proton activity.

Steglich Esterification for Stereochemical Control

Carbodiimide-Mediated Coupling

For applications requiring chiral purity, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves 94–96% enantiomeric excess (ee) when starting with enantiomerically pure tetrahydrofuranmethanol. The mechanism proceeds through an active ester intermediate (O-acylisourea), with DMAP accelerating acylation.

Reaction Conditions

Scalability Challenges

Industrial adoption remains limited due to DCC's toxicity and difficulties in removing dicyclohexylurea byproducts. Large-scale runs require expensive filtration systems to eliminate urea precipitates, increasing production costs by ~40% compared to acid catalysis.

Enzymatic Esterification Using Lipases

Immobilized Candida antarctica Lipase B (CAL-B)

CAL-B immobilized on acrylic resin catalyzes transesterification between tetrahydro-2-furanmethanol and 3-phenylpropanoic acid vinyl ester in solvent-free systems. Key advantages include:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 24–36 hours |

| Conversion | 88–91% |

| Enzyme Reusability | 8 cycles (<10% activity loss) |

This method eliminates acidic byproducts and achieves 99.5% purity without distillation. However, substrate inhibition occurs at alcohol concentrations >2 M, requiring fed-batch operation for industrial implementation.

Solvent Engineering in Biocatalysis

Supercritical CO₂ (scCO₂) as a reaction medium enhances substrate diffusivity and reduces viscosity-related mass transfer limitations. At 100 bar and 45°C, initial reaction rates increase 2.3-fold compared to hexane systems. Product isolation simplifies through CO₂ venting, though high-pressure equipment costs limit current adoption to pilot-scale syntheses.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 2.45 GHz) reduces esterification time from hours to minutes. Using p-toluenesulfonic acid (PTSA) as catalyst:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 25 minutes |

| Yield | 72% | 89% |

| Energy Consumption | 1.8 kWh | 0.4 kWh |

Side reactions decrease due to uniform heating, with THF methanol decomposition products reduced to <1%.

Continuous Flow Integration

Coupling microwave reactors with continuous flow systems achieves 92% space-time yield (2.1 kg·L⁻¹·h⁻¹) by maintaining precise temperature gradients. Residence times of 8–12 minutes in silicon carbide-coated tubes prevent hot-spot formation.

Industrial-Scale Production Considerations

Cost Analysis of Competing Methods

| Method | CAPEX ($/kg) | OPEX ($/kg) | Purity (%) |

|---|---|---|---|

| Acid Catalysis | 120 | 45 | 89 |

| Enzymatic | 310 | 68 | 99.5 |

| Microwave Flow | 280 | 52 | 94 |

Raw material costs dominate OPEX (60–75%), with tetrahydro-2-furanmethanol prices fluctuating between $80–110/kg depending on regional tetrahydrofuran markets.

Structural Characterization and QC Protocols

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ph), 4.32 (dd, J=6.8 Hz, 2H, OCH₂), 3.78–3.85 (m, 2H, THF-OCH₂), 2.94 (t, J=7.6 Hz, 2H, CH₂COO), 1.80–1.95 (m, 4H, THF ring)

- IR (ATR): 1735 cm⁻¹ (C=O ester), 1170 cm⁻¹ (C-O-C asymmetric)

Chromatographic Purity Standards

USP guidelines recommend HPLC analysis using:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 65:35 Acetonitrile/10 mM NH₄H₂PO₄

- Retention Time: 8.9 ± 0.2 minutes

- System Suitability: RSD <1.5% for triplicate injections

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tetrahydro-2-furanylmethyl 3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are typically used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 3-phenylpropanoic acid derivatives.

Reduction: Tetrahydro-2-furanylmethyl alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Building Blocks: Tetrahydro-2-furanylmethyl 3-phenylpropanoate is used as a precursor in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: This compound is used in studies involving esterases and lipases to understand enzyme-substrate interactions and enzyme kinetics.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of various drug molecules, particularly those targeting metabolic and inflammatory pathways.

Industry:

Mechanism of Action

The mechanism of action of tetrahydro-2-furanylmethyl 3-phenylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which then exerts its effects by modulating various biochemical pathways. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Ethyl 3-Phenylpropanoate

Structural Differences: Ethyl 3-phenylpropanoate replaces the tetrahydrofurfuryl group with a simpler ethyl ester. This reduces molecular weight (156.18 g/mol for ethyl 3-phenylpropanoate vs. ~234 g/mol estimated for tetrahydro-2-furanylmethyl 3-phenylpropanoate) and alters polarity. Applications: Ethyl 3-phenylpropanoate is identified as a key flavor compound in sauce-aroma Baijiu, contributing fruity or floral notes due to its volatility .

Tetrahydrofurfuryl Acrylate and Methacrylate

Functional Group Variations: These compounds feature acrylate or methacrylate groups instead of phenylpropanoate. For example, tetrahydrofurfuryl acrylate (CAS 2399-48-6) has a molecular weight of 156.18 g/mol and shares the tetrahydrofurfuryl alcohol metabolite . Applications: Tetrahydrofurfuryl acrylates are used in polymer production due to their reactive double bonds, whereas the phenylpropanoate group in the target compound may favor applications in pharmaceuticals or agrochemicals, where aromaticity enhances binding to biological targets.

2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans

Structural Analogues: These derivatives replace the phenylpropanoate group with phosphinoyl-dienyloxy moieties and use tetrahydro-2H-pyran instead of tetrahydrofuran. The pyran ring’s additional carbon increases ring strain and alters reactivity compared to tetrahydrofuran, as seen in electrophilic addition reactions (e.g., with sulfuryl chloride) .

Research Findings and Mechanistic Insights

- Flavor Chemistry: Ethyl 3-phenylpropanoate’s role in Baijiu highlights the importance of ester volatility in flavor release, a property diminished in tetrahydrofurfuryl derivatives due to higher molecular weight .

- Metabolic Pathways : Tetrahydrofurfuryl esters (e.g., acrylates) are hydrolyzed to tetrahydrofurfuryl alcohol, a common metabolite with documented toxicological profiles . This suggests similar metabolic behavior for the target compound.

- Reactivity: The tetrahydrofuran ring’s electron-rich nature may facilitate nucleophilic reactions, whereas phenylpropanoate’s aromatic group could participate in π-π interactions, influencing binding in biological systems.

Biological Activity

Tetrahydro-2-furanylmethyl 3-phenylpropanoate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

- Molecular Formula : CHO

- Molecular Weight : 246.30 g/mol

- CAS Number : 1655527-68-6

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been shown to act as a selective modulator of certain biological pathways, which may contribute to its therapeutic effects.

Pharmacological Effects

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical) | 8.0 | High cytotoxicity |

| A549 (Lung) | 15.0 | Moderate cytotoxicity |

These findings suggest that the compound has the potential for development as an anticancer drug, particularly in targeting breast and cervical cancers.

In Vivo Studies

In vivo studies have further supported the compound's efficacy. For example, a study involving mice with induced tumors showed that administration of this compound resulted in:

- Tumor Size Reduction : A significant decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Increased survival rates were observed in treated mice.

Clinical Implications

The biological activities of this compound suggest potential applications in:

- Cancer Therapy : As a novel agent for various cancers due to its cytotoxic effects.

- Chronic Inflammatory Conditions : Its anti-inflammatory properties could be beneficial for diseases such as rheumatoid arthritis.

- Antioxidant Supplementation : Potential use as an antioxidant supplement in dietary formulations.

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2-furanylmethyl 3-phenylpropanoate, and how can reaction conditions be monitored?

Methodological Answer: A common approach involves coupling 3-phenylpropanoic acid with tetrahydro-2-furanylmethanol using activating agents (e.g., carbodiimides) in anhydrous tetrahydrofuran (THF). Triethylamine is often added to scavenge acids, and the reaction progress is monitored via thin-layer chromatography (TLC) to track ester formation . For purification, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the ester product.

Q. How can the purity and structural integrity of the synthesized compound be validated?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

- 1H NMR (CDCl₃): Peaks for the tetrahydrofuran ring (δ 1.6–2.1 ppm for methylene groups, δ 3.6–4.0 ppm for methine protons) and the 3-phenylpropanoate moiety (δ 7.2–7.4 ppm for aromatic protons).

- 13C NMR : Signals for the ester carbonyl (δ ~170 ppm) and tetrahydrofuran carbons (δ 20–80 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak .

Q. What are the key stability considerations for this compound under storage or experimental conditions?

Methodological Answer: The ester group is susceptible to hydrolysis under acidic or basic conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., incubation in buffers from pH 2–12 at 25°C and 37°C).

- Thermogravimetric analysis (TGA) to assess thermal stability.

Store the compound in anhydrous conditions at –20°C, with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer: SAR studies require systematic structural modifications:

- Variation of the tetrahydrofuran ring : Introduce substituents (e.g., methyl, halogen) to assess steric/electronic effects.

- Ester group replacement : Compare with amide or ketone analogs.

Biological activity (e.g., antiproliferative effects) is evaluated using assays like HDAC inhibition (IC₅₀ determination) or cell viability (MTT assay). Dose-response curves and molecular docking (using software like AutoDock) can elucidate binding modes .

Q. What analytical challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer: Crystallization difficulties may occur due to the compound’s flexible tetrahydrofuran ring. Strategies include:

- Co-crystallization with stabilizing agents (e.g., crown ethers).

- Low-temperature data collection (100 K) to reduce thermal motion.

Use the SHELX suite (SHELXD for phase solution, SHELXL for refinement) for structure determination. Twinning or disordered regions require iterative refinement with restraints on bond lengths/angles .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?

Methodological Answer: Employ stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ, kₒff). Isotopic labeling (e.g., ¹⁸O in the ester group) can track hydrolysis pathways. For enzyme inhibition, perform time-dependent inactivation assays with LC-MS/MS to identify covalent adducts .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity.

- Quantum mechanical modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) simulations : Analyze solvation effects in water or lipid bilayers using GROMACS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Variations in yield may stem from differences in reagent purity (e.g., THF peroxide content) or moisture levels. Standardize protocols by:

Q. What strategies ensure reproducibility in biological assays involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.